4-(Pyridin-3-ylamino)picolinonitrile
Description
4-(Pyridin-3-ylamino)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position, linked to a picolinonitrile scaffold (pyridine-2-carbonitrile) at the 4-position. This structure combines electron-withdrawing nitrile groups and hydrogen-bonding amino moieties, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-(pyridin-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H8N4/c12-7-11-6-9(3-5-14-11)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15) |
InChI Key |
XCJGQMMLIIOAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC(=NC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Picolinonitrile Derivatives
Structural and Functional Variations
The biological and chemical properties of picolinonitrile derivatives are highly dependent on substituent groups. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Picolinonitrile Derivatives
Key Research Findings
Bioactivity and Selectivity
- Kinase Inhibition: Derivatives like 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile () and this compound (inferred from ) likely target kinases due to their amino-heterocyclic motifs, which mimic ATP-binding site interactions. For example, 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile () is a potent CHK1 inhibitor (IC50 = 1.2 nM) with high oral bioavailability, underscoring the importance of aminoalkyl substituents in enhancing potency and selectivity .
- Antiproliferative Effects: Triazole-containing analogs, such as 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile, show promise in anticancer research due to their ability to disrupt DNA repair pathways .
Physicochemical Properties
- Solubility and Bioavailability: Hydroxymethyl and amino groups enhance aqueous solubility compared to unsubstituted picolinonitriles. For example, ethyl 2-(piperidin-4-yl)acetate () has a calculated LogP of 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . In contrast, boronic ester derivatives exhibit lower solubility due to their hydrophobic dioxaborolane rings .
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